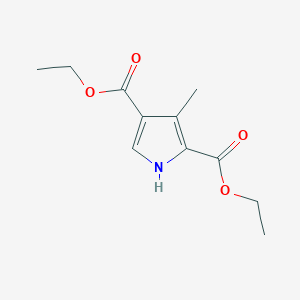
Quinoxaline-2,3-diamine
Übersicht
Beschreibung
Quinoxaline-2,3-diamine, also known as 2,3-DIAMINOQUINOXALINE, is a chemical compound with the molecular formula C8H8N4 . It is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives have been synthesized using various methods. One efficient method involves the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature, catalyzed by 1 wt.% of titanium silicate (TS-1). This reaction is scalable to multigram scale and the catalyst is recyclable . Other synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of Quinoxaline-2,3-diamine is influenced by its peripheral amines and the nature of solvents used. The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units .Chemical Reactions Analysis
Quinoxaline-2,3-diamine undergoes various chemical reactions. For instance, it has been used in the synthesis of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . It has also been used in the Buchwald–Hartwig amination reaction .Physical And Chemical Properties Analysis
Quinoxaline-2,3-diamine is a solid at room temperature. It has a molecular weight of 160.18 . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .Wissenschaftliche Forschungsanwendungen
Bioactive Molecules
Quinoxaline-2,3-diamine has been used extensively in the design and development of numerous bioactive molecules . These molecules have a wide range of physicochemical and biological activities, making them valuable in various fields of scientific research .
Dyes
Quinoxaline-2,3-diamine is a key component in the synthesis of dyes . The unique properties of quinoxaline make it an ideal choice for creating vibrant and long-lasting dyes .
Fluorescent Materials
Quinoxaline-2,3-diamine is also used in the creation of fluorescent materials . These materials are often used in scientific research for their ability to emit light upon being excited by radiation .
Electroluminescent Materials
The compound is utilized in the production of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field .
Organic Sensitizers for Solar Cell Applications
Quinoxaline-2,3-diamine has found applications as organic sensitizers for solar cell applications . These sensitizers are crucial for enhancing the efficiency of solar cells .
Polymeric Optoelectronic Materials
The compound is used in the development of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including light-emitting diodes
Wirkmechanismus
Target of Action
Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound that has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in several biological processes, including neurotransmission and immune response .
Mode of Action
Quinoxaline-2,3-diamine interacts with DAAO, leading to the inhibition of the enzyme’s activity . This interaction results in the reduction of the oxidation of d-amino acids, thereby affecting the levels of these amino acids in the body. The exact mechanism of this interaction is still under investigation, but it is believed to involve the formation of a complex between the quinoxaline-2,3-diamine molecule and the DAAO enzyme .
Biochemical Pathways
The inhibition of DAAO by quinoxaline-2,3-diamine affects several biochemical pathways. DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes, including neurotransmission. By inhibiting DAAO, quinoxaline-2,3-diamine can potentially affect these processes .
Pharmacokinetics
It is known that the compound exhibits daao inhibitory activities with ic50 values ranging from 06 to 15 μM in vitro . This suggests that the compound may have good bioavailability and can reach its target in the body effectively.
Result of Action
The primary result of the action of quinoxaline-2,3-diamine is the inhibition of DAAO, leading to altered levels of d-amino acids in the body . This can potentially affect various physiological processes, including neurotransmission. The compound has also been found to exhibit antimicrobial activity, showing high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .
Safety and Hazards
Zukünftige Richtungen
Quinoxaline-2,3-diamine and its derivatives have a promising future in medicinal chemistry due to their diverse therapeutic uses. They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Eigenschaften
IUPAC Name |
quinoxaline-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZVVVPVCUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287094 | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-2,3-diamine | |
CAS RN |
6640-47-7 | |
| Record name | 6640-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)








